
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione is a chemical compound with a unique structure that includes a benzodioxocine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl N-methyl-3,4-dihydroxypyrrole-2,5-dicarboxylate with 1,2-bis(bromomethyl)benzene . The reaction is carried out under reflux conditions in the presence of a suitable solvent and catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione exerts its effects involves interactions with specific molecular targets. The compound can modulate various pathways, depending on its functional groups and the environment. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
Uniqueness
3-Methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione is unique due to its benzodioxocine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, differentiating it from other similar compounds.
Propiedades
Número CAS |
47542-00-7 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
4-methyl-3,4-dihydro-2,5-benzodioxocine-1,6-dione |
InChI |
InChI=1S/C11H10O4/c1-7-6-14-10(12)8-4-2-3-5-9(8)11(13)15-7/h2-5,7H,6H2,1H3 |
Clave InChI |
ZJZLFDHSFOSUIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(=O)C2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


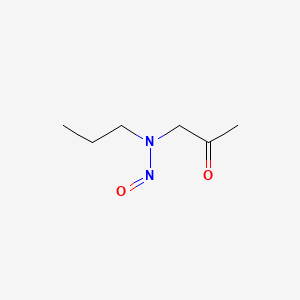

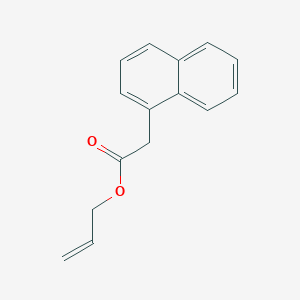


![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
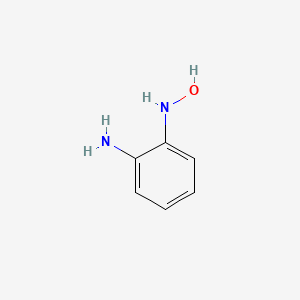

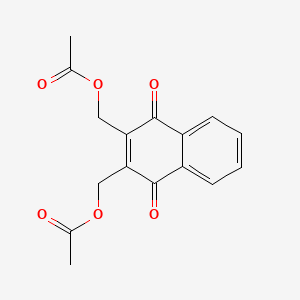

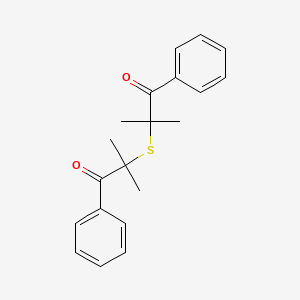
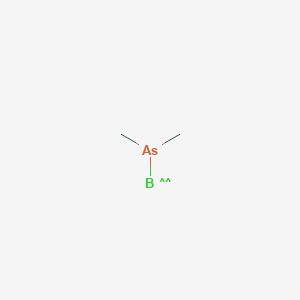
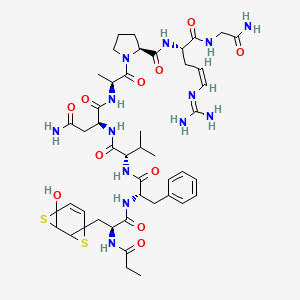
![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
